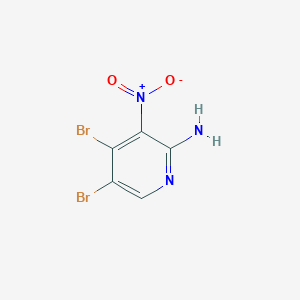
4,5-Dibromo-3-nitropyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-3-nitropyridin-2-amine is a chemical compound with the molecular formula C5H3Br2N3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of two bromine atoms and one nitro group attached to the pyridine ring, making it a valuable intermediate in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 4,5-Dibromo-3-nitropyridin-2-amine typically involves the nitration and bromination of pyridine derivatives. One common method includes the nitration of 4,5-dibromopyridine using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring .
Industrial production methods often involve multi-step processes that include the halogenation of pyridine followed by nitration. These methods are optimized for high yield and purity, making the compound suitable for large-scale applications .
Análisis De Reacciones Químicas
4,5-Dibromo-3-nitropyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the amino group (if formed) can be further oxidized to nitroso or nitro derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atoms.
Aplicaciones Científicas De Investigación
4,5-Dibromo-3-nitropyridin-2-amine has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-3-nitropyridin-2-amine largely depends on its chemical structure and the specific application. In biological systems, the compound can interact with various molecular targets, including enzymes and receptors. The nitro group can participate in redox reactions, while the bromine atoms can facilitate binding to specific sites on proteins or other biomolecules .
Comparación Con Compuestos Similares
4,5-Dibromo-3-nitropyridin-2-amine can be compared with other nitropyridine derivatives such as:
3-Nitropyridine: Lacks the bromine atoms and has different reactivity and applications.
4-Amino-3-nitropyridine: Contains an amino group instead of bromine atoms, leading to different chemical properties and uses.
2,4-Dibromo-3-nitropyridine: Similar structure but with bromine atoms at different positions, affecting its reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C5H3Br2N3O2 |
|---|---|
Peso molecular |
296.90 g/mol |
Nombre IUPAC |
4,5-dibromo-3-nitropyridin-2-amine |
InChI |
InChI=1S/C5H3Br2N3O2/c6-2-1-9-5(8)4(3(2)7)10(11)12/h1H,(H2,8,9) |
Clave InChI |
UXSCFNXQGHEQLH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=N1)N)[N+](=O)[O-])Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




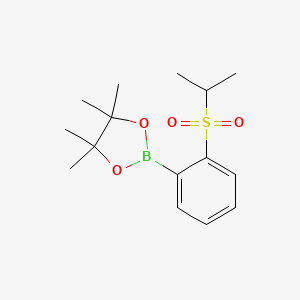
![2-Propenenitrile,3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13143511.png)
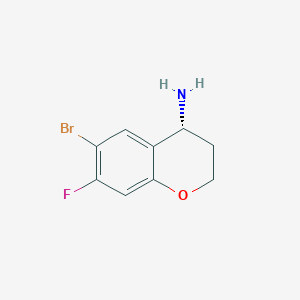

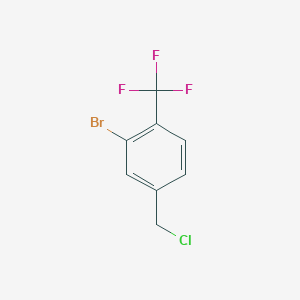
![3-Methoxy-6-[(methylsulfanyl)(sulfanyl)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B13143528.png)
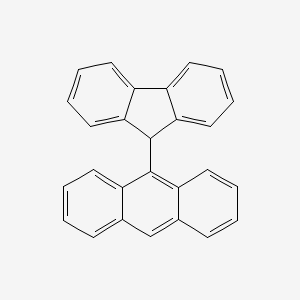

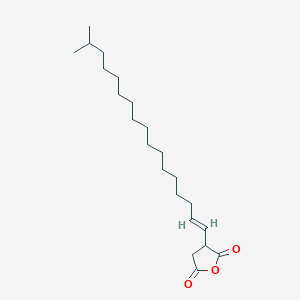
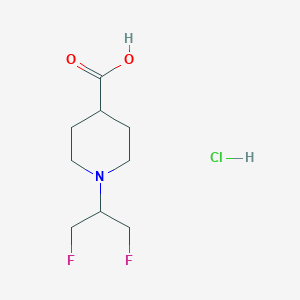
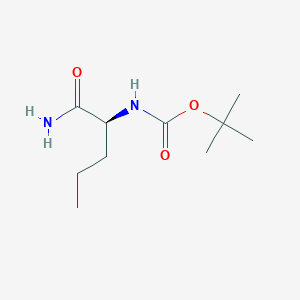
![sodium;[(2R)-2-hexadecanoyloxy-3-[hydroxy(2-sulfanylethoxy)phosphoryl]oxypropyl] hexadecanoate](/img/structure/B13143576.png)
